
(3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound characterized by the presence of both benzyl and butyl groups, along with a trifluoromethylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and butyl precursors, followed by the introduction of the trifluoromethylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
(3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while nucleophilic substitution may involve reagents such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in preclinical studies, aiming to develop new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.
作用機序
The mechanism of action of (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds to (3-Methyl-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine include other benzyl and butyl amines with different substituents. Examples include:
- Benzylamine
- Butylamine
- Trifluoromethylsulfanyl-substituted amines
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups The presence of both benzyl and butyl groups, along with the trifluoromethylsulfanyl moiety, imparts distinct chemical and physical properties
特性
分子式 |
C15H22F3NS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
4-methyl-N-[(3-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)pentan-2-amine |
InChI |
InChI=1S/C15H22F3NS/c1-11(2)7-14(10-20-15(16,17)18)19-9-13-6-4-5-12(3)8-13/h4-6,8,11,14,19H,7,9-10H2,1-3H3 |
InChIキー |
LMTGOVBBBUNCHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNC(CC(C)C)CSC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


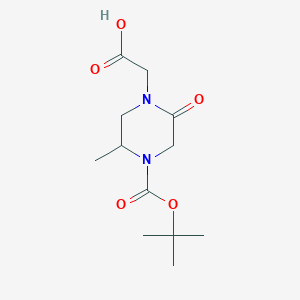
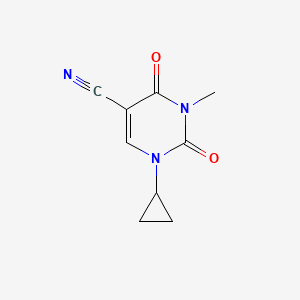
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14866378.png)
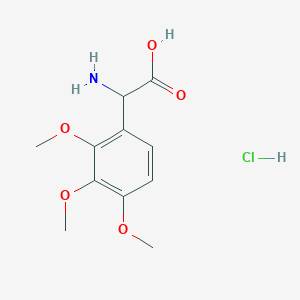

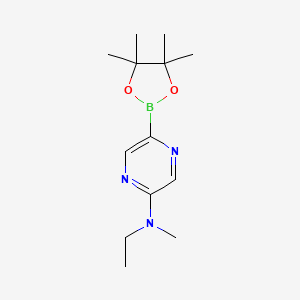
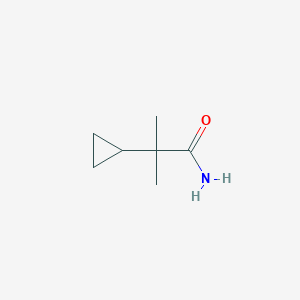

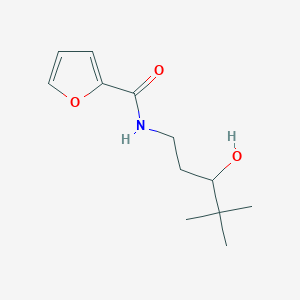

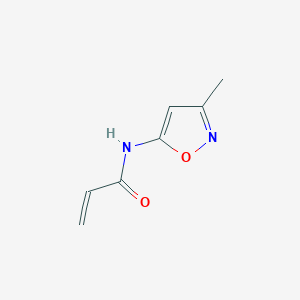
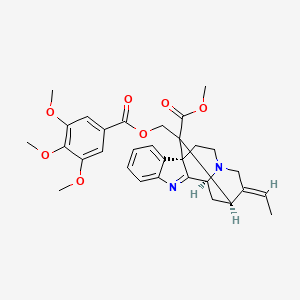
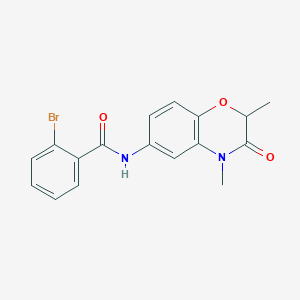
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
